(2E)-3-[4-(diethylamino)phenyl]acrylic acid
Description
(2E)-3-[4-(Diethylamino)phenyl]acrylic acid is a substituted cinnamic acid derivative featuring a diethylamino group (-N(CH₂CH₃)₂) at the para position of the phenyl ring.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOERLUCWEUSMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260287 | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78776-25-7 | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78776-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(diethylamino)phenyl]acrylic acid typically involves the reaction of 4-(diethylamino)benzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(diethylamino)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(diethylamino)phenyl]acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, this compound is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(diethylamino)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The acrylic acid moiety may undergo conjugation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent effects:
Electronic and Solubility Profiles
- This contrasts with acetyl () or trifluoromethoxy () groups, which reduce electron density.
- Solubility: The tertiary amine in the diethylamino group can form water-soluble salts under acidic conditions, improving bioavailability compared to methoxy or acetyl analogs.
Biological Activity
(2E)-3-[4-(diethylamino)phenyl]acrylic acid, known by its CAS number 78776-25-7, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an acrylic acid moiety and a diethylamino group attached to a phenyl ring, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C13H17N O2
- Molecular Weight : Approximately 219.28 g/mol
- Structure : The compound contains a double bond characteristic of acrylic acids and a diethylamino group that contributes to its reactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . A study published in Bioorganic & Medicinal Chemistry Letters in 2003 evaluated various acrylic acid derivatives, including this compound, and found it to have moderate antibacterial effects against specific bacterial strains. This suggests its potential as a lead compound for developing novel antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the diethylamino moiety is believed to enhance its interaction with biological targets, influencing cell signaling pathways related to tumor growth and proliferation.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological responses such as apoptosis in cancer cells or inhibition of inflammatory pathways . Further quantitative characterization of these interactions is necessary to fully elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid | C13H14N2O2 | Contains a cyano group instead of a carboxylic acid |
| 3-(4-N,N-Dimethylaminophenyl)acrylic acid | C13H15N O2 | Features a dimethylamino group on the phenyl ring |
| 4-(Diethylamino)-cinnamic acid | C12H15N O2 | Similar structure but lacks the phenyl substitution |
The distinct substitution pattern on the phenyl ring and the combination of both an acrylic acid moiety and a diethylamino group set this compound apart from these similar compounds, enhancing its reactivity and biological activity.
Q & A
Q. What are the recommended synthetic routes for (2E)-3-[4-(diethylamino)phenyl]acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-(diethylamino)benzaldehyde and malonic acid. Key parameters include:
- Catalyst: Piperidine or pyridine for base-catalyzed condensation .
- Solvent: Ethanol or DMF under reflux (60–80°C).
- Reaction time: 6–12 hours, monitored by TLC or HPLC.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Yield optimization: Adjust molar ratios (aldehyde:malonic acid = 1:1.2) and inert atmosphere (N₂) to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the E-configuration (trans coupling constant J = 15–16 Hz for α,β-unsaturated protons) and diethylamino group signals (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N–CH₂) .
- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and conjugated C=C stretch (~1630 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
